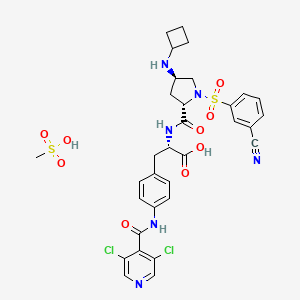
ML365
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML365, also known as 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide, is a potent and selective blocker of the TASK-1 (K2P 3.1/KCNK3) potassium channel. This compound has been widely used in scientific research due to its high selectivity and potency, making it a valuable tool for studying the physiological roles of TASK-1 channels .
Applications De Recherche Scientifique
ML365 has a wide range of scientific research applications, including:
Chemistry: It is used as a pharmacological tool to study the specific roles of TASK-1 channels in various chemical processes.
Biology: this compound is used to investigate the physiological functions of TASK-1 channels in biological systems, including their roles in cell membrane potential regulation and signal transduction.
Medicine: The compound is used in medical research to explore its potential therapeutic applications, particularly in the treatment of diseases related to potassium channel dysfunction.
Industry: While primarily a research tool, this compound’s high selectivity and potency make it a valuable compound for developing new pharmacological agents
Safety and Hazards
While specific safety and hazard information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds like N-Methoxy-N-methylbenzamide are classified as combustible liquids. They have a flash point of 235.4 °F (closed cup) and are recommended to be stored locked up .
Mécanisme D'action
ML365 exerts its effects by selectively blocking the TASK-1 (K2P 3.1/KCNK3) potassium channel. This inhibition occurs with an IC50 value of 4 nM for TASK-1 and 390 nM for TASK-3. The compound displays little or no inhibition at other potassium channels such as Kir2.1, KCNQ2, and hERG. By blocking TASK-1 channels, this compound modulates the cell membrane potential and affects various physiological processes .
Analyse Biochimique
Biochemical Properties
ML365 interacts with the TWIK2 potassium channel, an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation . It has been found to be the most potent TWIK2 channel blocker among known K2P channel modulators .
Cellular Effects
This compound has been shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation in LPS-primed murine BMDMs . It does not affect nigericin-induced NLRP3, or non-canonical, AIM2 and NLRC4 inflammasomes activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the TWIK2 potassium channel . This inhibition impairs the essential upstream mechanism for ATP-induced NLRP3 inflammasome activation .
Temporal Effects in Laboratory Settings
It has been shown to inhibit ATP-induced NLRP3 inflammasome activation in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, pre-administration of this compound has been shown to dose-dependently ameliorate LPS-induced endotoxic shock
Metabolic Pathways
Its role as a blocker of the TWIK2 potassium channel suggests it may interact with pathways involving potassium efflux .
Subcellular Localization
Given its role as a blocker of the TWIK2 potassium channel, it is likely to be localized in the cell membrane where this channel is present .
Méthodes De Préparation
The synthesis of ML365 involves the chemical optimization of a bis-amide scaffold. The synthetic route typically includes the following steps:
Formation of the bis-amide scaffold: This involves the reaction of 3-methylbenzoic acid with aniline derivatives under specific conditions to form the bis-amide structure.
Methoxylation: The introduction of a methoxy group to the benzamide structure is achieved through a methoxylation reaction.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99%
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis follows standard organic chemistry protocols and can be scaled up as needed.
Analyse Des Réactions Chimiques
ML365 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
ML365 is unique due to its high selectivity and potency for TASK-1 channels. Similar compounds include:
DCPIB: Another potassium channel blocker, but less selective compared to this compound.
Quinine: A well-known potassium channel blocker with broader activity.
ML335: Another selective inhibitor of potassium channels, but with different selectivity profiles compared to this compound .
This compound stands out due to its high selectivity for TASK-1 channels, making it a valuable tool for specific research applications.
Propriétés
IUPAC Name |
2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAJHKSGYJSZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)





![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)